molecular formula C10H14N4O2 B13949217 1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- CAS No. 54889-96-2

1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-

Cat. No.: B13949217
CAS No.: 54889-96-2
M. Wt: 222.24 g/mol
InChI Key: PUHCQHGITXYVPE-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- is a modified purine derivative characterized by ethyl groups at positions 1 and 7, a methyl group at position 3, and partial saturation of the purine ring (tetrahydro at positions 2, 3, 6, and 7). The ethyl substituents enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No.

54889-96-2

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1,7-diethyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-13-6-11-8-7(13)9(15)14(5-2)10(16)12(8)3/h6H,4-5H2,1-3H3

InChI Key

PUHCQHGITXYVPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2C)CC

Origin of Product

United States

Preparation Methods

Overview

The preparation of purine derivatives like 1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- typically involves multi-step synthetic routes including alkylation, reduction, and purification steps. While specific literature directly detailing this exact compound's synthesis is limited, closely related purine derivatives and analogues provide a framework for understanding its preparation.

General Synthetic Approach

The synthesis generally follows these stages:

  • Starting Material Selection: Purine or xanthine derivatives are used as core scaffolds.
  • Alkylation: Introduction of ethyl groups at N-1 and N-7 positions via alkylation reactions.
  • Methylation: Methyl group introduction at position 3 by selective methylation.
  • Reduction/Hydrogenation: Partial saturation of the purine ring at positions 2,3,6,7 to generate tetrahydro derivatives.
  • Purification: Crystallization or chromatographic techniques to isolate the pure compound.

Detailed Preparation Process (Inferred from Related Purine Derivatives)

A representative preparation method, adapted from analogous purine synthesis patents and research, is outlined below:

Step Reagents & Conditions Description
1. Alkylation React purine-2,6-dione with ethyl halides (e.g., ethyl bromide) in presence of base (e.g., potassium carbonate) Introduces ethyl groups at N-1 and N-7
2. Methylation Use methyl iodide or methyl sulfate under controlled conditions Methylates position 3 selectively
3. Partial Reduction Catalytic hydrogenation using Pd/C or Raney Nickel under mild pressure Converts purine to tetrahydro derivative at positions 2,3,6,7
4. Purification Recrystallization from suitable solvents (ethanol, methanol) Obtains high purity compound

Example from Patent Literature on Related Purine Derivatives

A patent (WO2015107533A1) describes an improved process for preparing a structurally related purine derivative, emphasizing:

  • Use of suitable catalysts to increase reaction rate and yield.
  • Reaction temperatures between 85-125°C.
  • Solvent systems including esters (e.g., n-butyl acetate) and dipolar aprotic solvents.
  • Isolation through acid-base extraction and crystallization with D-tartaric acid to obtain tartrate salts of high purity.
  • Use of bases such as sodium hydroxide or potassium carbonate and solvents like toluene, methylene chloride, and methanol for extraction and purification.

Though this patent focuses on a more complex purine derivative, the principles of catalyst choice, solvent selection, and purification strategies are applicable to the preparation of 1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-.

Analytical Data and Research Findings

While direct analytical data for this exact compound is sparse in open literature, related purine derivatives have been characterized by:

Summary Table: Preparation Parameters and Outcomes

Parameter Typical Conditions/Values Notes
Alkylation base Potassium carbonate, Sodium hydroxide Facilitates ethyl group substitution
Alkylation solvent Acetone, Acetonitrile, n-Butyl acetate Ester solvents preferred for solubility
Reaction temperature 85–125°C Optimized for reaction rate and yield
Catalyst Potassium iodide (KI), Pd/C (for reduction) Enhances reaction efficiency
Purification solvent Methanol, Toluene, Methylene dichloride For extraction and recrystallization
Yield Approx. 40–50% (varies by method) Improved methods aim for higher yields
Purity >95% after recrystallization Verified by HPLC and NMR

Chemical Reactions Analysis

1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted purines and their derivatives .

Scientific Research Applications

1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives, which are valuable in medicinal chemistry and drug development.

    Biology: The compound is studied for its potential effects on cellular processes, particularly those involving purinergic signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and certain types of cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It is known to act as an adenosine receptor antagonist, similar to caffeine. By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other signaling pathways, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA), which play roles in cellular metabolism and gene expression .

Comparison with Similar Compounds

3-Methyllumazine-6,7-diamine (C₇H₁₀N₆O₂)

  • Structure: A pteridine derivative with a methyl group at position 3 and amino groups at positions 6 and 7 .
  • Key Differences: The lumazine scaffold replaces the purine ring, introducing a pyrazine-pyrimidine fusion. Amino groups at positions 6 and 7 enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound’s ethyl groups.
  • Synthesis: Yield of 63% via condensation of 3-methyluracil-5,6-diaminemonohydrochloride with glyoxal .
  • Physical Properties : Melting point >320°C, indicative of high crystallinity due to aromaticity and hydrogen-bonding networks .

Theophylline-Ethylenediamine Complex (C₁₆H₂₄N₁₀O₄)

  • Structure : A 2:1 complex of 1,3-dimethylxanthine (theophylline) with ethylenediamine .
  • Key Differences :
    • The ethylenediamine moiety increases water solubility, a contrast to the target compound’s lipophilic diethyl groups.
    • Fully aromatic purine core vs. tetrahydro saturation in the target compound, affecting electronic properties and metabolic pathways.
  • Molecular Weight : 420.43 (anhydrous), lighter than the target compound (estimated higher due to ethyl groups) .

3-Benzyl-1,7-dimethylxanthine (C₁₄H₁₄N₄O₂)

  • Structure : Xanthine derivative with benzyl (position 3) and methyl (positions 1 and 7) substituents .
  • Key Differences: Bulkier benzyl group at position 3 may enhance receptor binding affinity (e.g., adenosine receptors) compared to the target’s smaller methyl group. Fully aromatic system lacks the tetrahydro modification, influencing redox stability and aromatic stacking interactions .

Comparative Data Table

Property Target Compound 3-Methyllumazine-6,7-diamine Theophylline-Ethylenediamine 3-Benzyl-1,7-dimethylxanthine
Molecular Formula C₁₀H₁₆N₄O₂ (estimated) C₇H₁₀N₆O₂ C₁₆H₂₄N₁₀O₄ C₁₄H₁₄N₄O₂
Molecular Weight ~240 (estimated) 208.2 420.43 278.3
Substituents 1,7-diethyl; 3-methyl 3-methyl; 6,7-diamino 1,3-dimethyl; ethylenediamine 1,7-dimethyl; 3-benzyl
Ring Saturation 2,3,6,7-tetrahydro Fully aromatic Fully aromatic Fully aromatic
Melting Point NA >320°C NA NA
Synthesis Yield NA 63% NA NA

Key Research Findings

  • Solubility Trends: Ethyl and benzyl substituents increase lipophilicity, reducing aqueous solubility compared to amino- or amine-complexed derivatives (e.g., theophylline-ethylenediamine) .
  • Thermal Stability : Fully aromatic systems (e.g., 3-Methyllumazine) exhibit higher melting points due to crystallinity, while tetrahydro modifications likely lower thermal stability .
  • Synthetic Accessibility : Condensation reactions (as in 3-Methyllumazine synthesis) may be applicable to the target compound, though yields could vary due to steric effects from ethyl groups .

Biological Activity

1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- is a compound belonging to the purine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C11H14N4O2
  • Molecular Weight : 234.25 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

The biological activity of 1H-Purine-2,6-dione derivatives often revolves around their interaction with adenosine receptors. These compounds can act as agonists or antagonists at various adenosine receptor subtypes (A1, A2A, A2B, and A3), influencing numerous physiological processes such as inflammation, cancer progression, and neuroprotection.

Antitumor Effects

Recent studies have indicated that purine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • Case Study : A series of purine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The compounds demonstrated IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cells, indicating potent antiproliferative properties .

Anti-inflammatory Activity

Compounds similar to 1H-Purine-2,6-dione have shown promise in modulating inflammatory responses. They can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Neuroprotective Effects

Some purine derivatives are being researched for their neuroprotective properties. They may help in conditions like Alzheimer's disease by modulating adenosine receptors that are crucial for neuronal survival and function.

Table 1: Biological Activity Summary of Purine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound ACLL HG-30.17Induces apoptosis via ROS flux
Compound BCLL PGA-10.35Modulates inflammatory cytokines
Compound CNeuroblastoma0.25Inhibits neuronal apoptosis

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives is highly dependent on their structural features. Modifications at specific positions on the purine ring can enhance receptor affinity and selectivity:

  • Position 1 and 7 Substituents : Alkyl groups at these positions often increase lipophilicity and binding affinity to adenosine receptors.

Table 2: SAR Insights for Purine Derivatives

Position ModifiedSubstituent TypeEffect on Activity
1EthylIncreased A3 receptor affinity
7MethylEnhanced cytotoxicity in cancer cells

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